

LC-MS/MS method for detecting cresol phosphates in biological samples

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Compound of Interest

Compound Name: *Bis(o-cresyl) m-Cresyl Phosphate*

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An Application Note for the Quantitative Analysis of Cresol Phosphate Isomers in Human Plasma and Urine by LC-MS/MS

Abstract & Introduction

Tricresyl phosphates (TCPs) are a complex mixture of organophosphate esters used as flame retardants and anti-wear additives in industrial products, most notably in aircraft turbine engine oils.[1][2] Human exposure can occur through inhalation of contaminated air, particularly in aviation environments, leading to concerns about potential neurotoxicity. The toxicity of TCPs is highly dependent on the specific isomeric structure, with ortho-cresol containing isomers being of greatest concern due to their potential to cause organophosphate-induced delayed neuropathy (OPIDN).[3] Therefore, a highly sensitive and selective analytical method is required to accurately quantify individual cresol phosphate isomers in biological matrices to assess exposure and understand potential health risks.

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of toxicologically relevant cresol phosphate isomers in human plasma and urine. The analytical challenge lies in the separation of structurally similar isomers, which is addressed by leveraging the unique

selectivity of a phenyl-based HPLC stationary phase.[4][5] The protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity for clinical and toxicological research.[6][7]

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate cresol phosphate isomers from the complex biological matrix. Chromatographic separation is achieved using a reversed-phase HPLC system equipped with a phenyl column, which provides enhanced resolution of aromatic isomers through π - π interactions.[5] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides exceptional sensitivity and specificity by monitoring unique precursor-to-product ion transitions for each target analyte and their corresponding stable isotope-labeled internal standards (SIL-IS). The use of SIL-IS is critical as it accurately corrects for variations in sample extraction efficiency and mitigates signal suppression or enhancement caused by matrix effects.[8][9][10]

Detailed Experimental Protocol

Materials and Reagents

- Analytes: Certified reference standards of tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP), tri-p-cresyl phosphate (TpCP), and key mono- and di-ortho-substituted isomers.
- Internal Standards: Stable isotope-labeled analogues (e.g., $^{13}\text{C}_{12}$ -ToCP or D_{21} -ToCP).
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid (LC-MS grade), methyl tert-butyl ether (MTBE, HPLC grade).
- Biological Matrix: Drug-free human plasma (K_2EDTA) and urine from at least six unique sources for validation.[7]

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each neat reference standard and dissolve in 10 mL of methanol. Store at -20°C .

- Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock in the same manner.
- Intermediate & Working Standard Solutions: Serially dilute the primary stocks with 50:50 methanol/water to prepare a series of working solutions for constructing the calibration curve (e.g., 0.1 to 100 ng/mL).
- Internal Standard Working Solution (10 ng/mL): Dilute the SIL-IS stock solution in 50:50 methanol/water. This solution will be added to all samples, calibrators, and quality controls (QCs).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized to maximize analyte recovery while minimizing co-extraction of matrix components like phospholipids, which are known to cause ion suppression.^[11]

- Aliquot 200 μ L of plasma or urine sample, calibrator, or QC into a 2 mL polypropylene tube.
- Add 25 μ L of the Internal Standard Working Solution (10 ng/mL) to each tube and vortex briefly.
- Add 1.0 mL of MTBE to each tube.
- Cap and vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (~900 μ L) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (80:20 Water/Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds, then transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following conditions are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
HPLC System	UPLC/UHPLC System
Column	Phenyl-Hexyl, 2.1 x 100 mm, 1.8 μ m
Column Temperature	45°C
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Gradient Program	
Time (min)	%B
0.0	20
1.0	20
8.0	95
9.0	95
9.1	20
12.0	20 (End Run)

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 7500)
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	500°C
Desolvation Gas Flow	1000 L/hr
MRM Transitions	(Example transitions; must be optimized for each specific isomer)
Analyte	Precursor Ion (m/z)
ToCP	369.1
TmCP/TpCP	369.1
¹³ C ₁₂ -ToCP (IS)	381.1

Note: While isomeric TCPs have the same mass and primary fragment, their retention times will differ. The fragmentation of the cresol phosphate core often yields a prominent fragment at m/z 165.[12]

Method Validation Framework

The entire method must be validated according to regulatory guidelines to ensure its reliability for its intended purpose.[6][13] This involves a fit-for-purpose approach where the validation experiments confirm the assay is accurate, precise, and robust.[13]

Experimental Workflow and Validation Logic

The following diagrams illustrate the overall analytical workflow and the decision-making process for managing a critical aspect of bioanalysis: matrix effects.

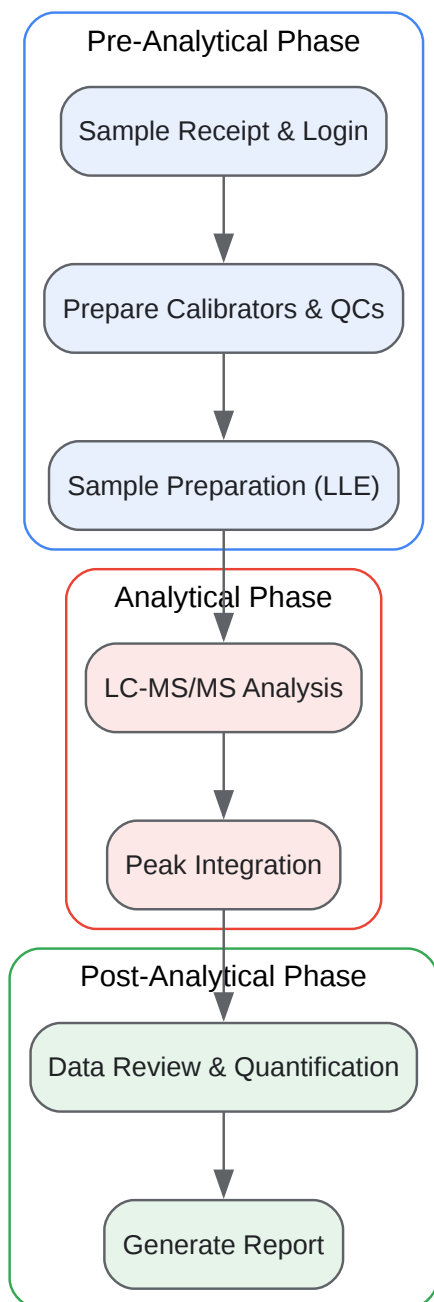
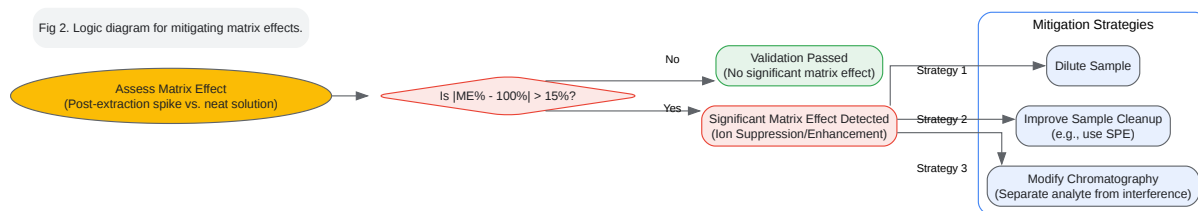


Fig 1. High-level experimental workflow for sample analysis.

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Fig 1. High-level experimental workflow for sample analysis.



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Fig 2. Logic diagram for mitigating matrix effects.

Key Validation Parameters

- **Selectivity and Specificity:** Analyze blank matrix from at least six individuals to ensure no endogenous interferences are observed at the retention time of the analytes.[7]
- **Matrix Effect:** Quantify the extent of ion suppression or enhancement by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.[11][14] The use of a SIL-IS should normalize this effect.
- **Calibration Curve and Linearity:** A calibration curve using at least eight non-zero standards should be prepared in the biological matrix. A linear regression with a weighting of $1/x^2$ is typically used, with an R^2 value >0.99 being acceptable.[15]
- **Accuracy and Precision:** Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in five replicates over at least three separate runs. The mean accuracy should be within $\pm 15\%$ ($\pm 20\%$ at LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be $\leq 15\%$ ($\leq 20\%$ at LLOQ).[6][16]
- **Recovery:** Extraction recovery is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

- **Stability:** Assess analyte stability under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.[16]

Expected Performance Characteristics

The following table summarizes the expected performance of a fully validated method based on this protocol.

Table 3: Summary of Method Validation Performance

Parameter	Acceptance Criteria	Expected Result
Linearity (R ²)	≥ 0.99	> 0.995
LLOQ	S/N > 10, Acc/Prec ±20%	0.05 ng/mL in plasma/urine
Inter-day Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	-5.8% to +7.2%
Inter-day Precision (% CV)	≤ 15% (≤20% at LLOQ)	< 10%
Extraction Recovery	Consistent and reproducible	> 85%
Matrix Effect (IS-Normalized)	CV ≤ 15%	< 12%
Freeze-Thaw Stability (3 cycles)	% Change within ±15%	Stable
Long-Term Stability (-80°C)	% Change within ±15%	Stable for at least 6 months

Conclusion

This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of cresol phosphate isomers in human plasma and urine. The method leverages the chromatographic resolving power of a phenyl column and the specificity of tandem mass spectrometry. By incorporating stable isotope-labeled internal standards and adhering to FDA bioanalytical validation guidelines, this method provides a trustworthy and robust tool for researchers, scientists, and drug development professionals engaged in toxicological assessment and human biomonitoring studies of organophosphate exposures.

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